molecular formula C18H23N3O6 B11494771 ethyl {3-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}acetate

ethyl {3-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}acetate

Cat. No.: B11494771
M. Wt: 377.4 g/mol
InChI Key: VJTJRIIQFSLMLG-UHFFFAOYSA-N
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Description

ETHYL 2-[3-METHYL-5-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 3,4,5-trimethoxybenzamido group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-METHYL-5-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the 3,4,5-Trimethoxybenzamido Group: The pyrazole derivative is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the 3,4,5-trimethoxybenzamido-substituted pyrazole.

    Esterification: Finally, the ethyl acetate moiety is introduced through an esterification reaction using ethyl chloroacetate and a base like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-METHYL-5-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl acetate moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[3-METHYL-5-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-METHYL-5-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

ETHYL 2-[3-METHYL-5-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE can be compared with other similar compounds, such as:

    Methyl 3,4,5-trimethoxybenzoate: Similar in structure but lacks the pyrazole ring.

    Ethyl 3,4,5-trimethoxybenzoylacetate: Similar in structure but lacks the pyrazole ring and the 3-methyl group.

    Hydrazine-coupled pyrazole derivatives: Similar in having the pyrazole ring but differ in the substituents attached to the ring.

The uniqueness of ETHYL 2-[3-METHYL-5-(3,4,5-TRIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H23N3O6

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl 2-[3-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]pyrazol-1-yl]acetate

InChI

InChI=1S/C18H23N3O6/c1-6-27-16(22)10-21-15(7-11(2)20-21)19-18(23)12-8-13(24-3)17(26-5)14(9-12)25-4/h7-9H,6,10H2,1-5H3,(H,19,23)

InChI Key

VJTJRIIQFSLMLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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